molecular formula C16H15NO3 B14313046 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 111838-36-9

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B14313046
CAS No.: 111838-36-9
M. Wt: 269.29 g/mol
InChI Key: BLYSRZHUTVOJQY-UHFFFAOYSA-N
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Description

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method involves the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach using readily available starting materials and mild reaction conditions suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Its stability and reactivity make it useful in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzoxazin-4-ones: These compounds share a similar benzoxazine ring structure but differ in their substituents.

    2-Substituted 4H-3,1-Benzoxazin-4-ones: These derivatives have different substituents at the 2-position, affecting their reactivity and applications.

Uniqueness

4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific combination of an ethoxy group and a phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

111838-36-9

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-ethoxy-4-phenyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C16H15NO3/c1-2-19-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)17-15(18)20-16/h3-11H,2H2,1H3,(H,17,18)

InChI Key

BLYSRZHUTVOJQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2NC(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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